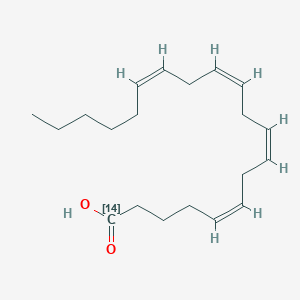
Arachidonic acid-carboxy-14C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arachidonic acid-carboxy-14C is a radiolabeled form of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is widely used in biochemical and physiological research due to its role in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes, which are essential mediators in various biological processes, including inflammation and immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of arachidonic acid-carboxy-14C typically involves the incorporation of radioactive carbon-14 into the carboxyl group of arachidonic acid. This can be achieved through various chemical synthesis methods, including the use of labeled precursors in the fatty acid synthesis pathway .
Industrial Production Methods: Industrial production of this compound involves the fermentation of microorganisms such as Mortierella alpina, which are genetically modified to enhance the production of arachidonic acid. The radiolabeling is then performed by introducing carbon-14 during the biosynthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Arachidonic acid-carboxy-14C undergoes several types of chemical reactions, including:
Reduction: Involves the conversion of double bonds to single bonds, although this is less common for polyunsaturated fatty acids.
Substitution: Involves the replacement of hydrogen atoms with other functional groups, often used in the synthesis of derivatives for research purposes.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and enzyme catalysts like cyclooxygenase (COX) and lipoxygenase (LOX).
Reduction: Reagents such as hydrogen gas and metal catalysts (e.g., palladium) under high pressure and temperature.
Substitution: Reagents like halogens or other electrophiles under controlled conditions to ensure selective substitution.
Major Products:
Prostaglandins: Involved in inflammation and pain signaling.
Thromboxanes: Play a role in platelet aggregation and blood clotting.
Leukotrienes: Involved in immune responses and inflammation.
Applications De Recherche Scientifique
Arachidonic acid-carboxy-14C is extensively used in various fields of scientific research:
Chemistry: Used to study the metabolic pathways and enzymatic reactions involving arachidonic acid.
Biology: Helps in understanding the role of arachidonic acid in cell signaling and membrane fluidity.
Medicine: Used in research on inflammatory diseases, cardiovascular health, and the development of anti-inflammatory drugs
Mécanisme D'action
Arachidonic acid-carboxy-14C exerts its effects through its conversion into various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. These molecules act as signaling mediators in various physiological processes:
Prostaglandins: Bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that lead to inflammation and pain responses.
Thromboxanes: Promote platelet aggregation and vasoconstriction, playing a crucial role in hemostasis.
Leukotrienes: Involved in immune responses, particularly in the recruitment of leukocytes to sites of inflammation.
Comparaison Avec Des Composés Similaires
Arachidonic Acid: The non-radiolabeled form, widely present in animal tissues and involved in similar biochemical pathways.
Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with anti-inflammatory properties, often compared with arachidonic acid for its health benefits.
Docosahexaenoic Acid (DHA): An omega-3 fatty acid important for brain health, also involved in anti-inflammatory processes.
Uniqueness: Arachidonic acid-carboxy-14C is unique due to its radiolabel, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool for researchers studying the detailed mechanisms of fatty acid metabolism and the role of eicosanoids in health and disease .
Propriétés
Numéro CAS |
3435-81-2 |
|---|---|
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(5Z,8Z,11Z,14Z)-(114C)icosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i20+2 |
Clé InChI |
YZXBAPSDXZZRGB-XJAQZXCESA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCC[14C](=O)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















